molecular formula C17H14ClFN2O3 B2734736 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide CAS No. 1465390-54-8

2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide

Cat. No. B2734736
CAS RN: 1465390-54-8
M. Wt: 348.76
InChI Key: NSWIISVXZRUZOR-UHFFFAOYSA-N
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Description

“2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide” is a chemical compound . It has a molecular formula of C12H13ClN2O3 and a molecular weight of 268.7.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the union of chemically diverse fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign organoboron reagents.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: This compound serves as an organoboron reagent in SM coupling. Its properties have been tailored for specific coupling conditions. The mechanism involves oxidative addition and transmetalation, where the nucleophilic organic group transfers from boron to palladium .

Hallucinogen Research

Overview: Research into hallucinogens and their effects on the central nervous system is ongoing. These compounds can provide insights into brain function, perception, and altered states of consciousness.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: While not a classic hallucinogen, this compound has been studied for its potential psychoactive effects. Researchers investigate its interactions with serotonin receptors and its impact on neural pathways .

Medicinal Chemistry

Overview: Medicinal chemists explore novel compounds for therapeutic applications. Understanding their pharmacological properties is crucial for drug development.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: This compound may exhibit interesting pharmacological activities. Researchers study its binding affinity to specific receptors, potential anti-inflammatory effects, and metabolic stability .

Agrochemicals

Overview: Agrochemicals play a vital role in agriculture, enhancing crop yield and protecting plants from pests and diseases.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: Studies explore its pesticidal properties, including herbicidal or fungicidal effects. Researchers assess its selectivity, environmental impact, and safety for crops .

Material Science

Overview: Materials scientists investigate compounds for applications in electronics, sensors, and other advanced materials.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: This compound might serve as a building block for functional materials. Its electronic properties, solubility, and stability are of interest .

Organic Synthesis

Overview: Organic chemists use novel compounds to create complex molecules and develop new synthetic methodologies.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: In synthetic chemistry, this compound could participate in multistep reactions, leading to valuable intermediates or final products. Researchers explore its reactivity and compatibility with other functional groups .

These applications highlight the versatility and potential impact of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide across various scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound

properties

IUPAC Name

2-chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3/c1-23-10-6-7-11(15(8-10)24-2)14(9-20)21-17(22)12-4-3-5-13(19)16(12)18/h3-8,14H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWIISVXZRUZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)C2=C(C(=CC=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[cyano(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide

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